molecular formula C12H12FNS B13246496 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline

2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline

Cat. No.: B13246496
M. Wt: 221.30 g/mol
InChI Key: JVQBDFMNMWZHLS-UHFFFAOYSA-N
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Description

2-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline (C12H12FNS) is a secondary amine featuring a 2-fluoroaniline moiety linked via a methylene bridge to a 5-methylthiophen-2-yl group. This compound is of interest in medicinal and materials chemistry due to its heterocyclic and fluorinated components, which often confer enhanced stability, bioavailability, and electronic properties.

Properties

Molecular Formula

C12H12FNS

Molecular Weight

221.30 g/mol

IUPAC Name

2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline

InChI

InChI=1S/C12H12FNS/c1-9-6-7-10(15-9)8-14-12-5-3-2-4-11(12)13/h2-7,14H,8H2,1H3

InChI Key

JVQBDFMNMWZHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Preparation of the 5-Methylthiophen-2-ylmethyl Intermediate

  • Starting Material: 5-methylthiophene-2-carbaldehyde or related thiophene derivatives
  • Step: Reduction of the aldehyde group to the corresponding alcohol or conversion to a suitable leaving group (e.g., halide) for subsequent substitution
  • Reagents: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4); halogenation reagents if converting to halide.

Formation of the N-Substituted Aniline

  • Step: Nucleophilic substitution or reductive amination of 2-fluoroaniline with the 5-methylthiophen-2-ylmethyl intermediate
  • Method:
    • Reductive amination: React 2-fluoroaniline with 5-methylthiophen-2-carbaldehyde under reductive amination conditions using reducing agents like sodium triacetoxyborohydride (NaBH(OAc)3) or catalytic hydrogenation.
    • Alternatively, nucleophilic substitution of a halomethyl thiophene derivative with 2-fluoroaniline can be employed.
  • Solvents: Ethanol, methanol, or other polar solvents suitable for amination reactions.

Fluorination Considerations

  • The fluorine atom is typically introduced on the aromatic ring of the aniline precursor before the N-substitution step. This is because direct fluorination of the fully substituted aniline is challenging due to steric and electronic factors.
  • Fluorination methods include electrophilic aromatic substitution using fluorinating agents or nucleophilic aromatic substitution if suitable leaving groups are present on the aniline ring.

Detailed Preparation Protocol Example

Step Reaction Type Reagents/Conditions Expected Outcome Notes
1 Reduction of 5-methylthiophene-2-carbaldehyde NaBH4 in MeOH, 0°C to RT 5-methylthiophen-2-ylmethanol High yield, mild conditions
2 Conversion of alcohol to halide (optional) PBr3 or SOCl2, anhydrous conditions 5-methylthiophen-2-ylmethyl bromide/chloride Facilitates nucleophilic substitution
3 Nucleophilic substitution with 2-fluoroaniline 2-fluoroaniline, base (e.g., K2CO3), solvent (DMF or DMSO), 80-100°C 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline Requires careful temperature control to avoid side reactions
4 Purification Column chromatography or recrystallization Pure target compound Confirmed by NMR, MS, and elemental analysis

Reaction Optimization and Yield Considerations

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilicity and reaction rates during substitution steps.
  • Temperature Control: Elevated temperatures (80–100°C) improve reaction kinetics but must be optimized to minimize by-products.
  • Reagent Stoichiometry: Using slight excess of 2-fluoroaniline or the halide intermediate can drive the reaction to completion.
  • Purification: Due to the presence of fluorine and sulfur, chromatographic separation is effective, and purity is typically confirmed by NMR spectroscopy showing characteristic fluorine coupling patterns and thiophene signals.

Analytical Data and Characterization

Analytical Technique Observations Purpose
Nuclear Magnetic Resonance (NMR) Distinct aromatic proton shifts; fluorine coupling constants in ^1H and ^19F NMR; methyl thiophene signals Structural confirmation and purity assessment
Mass Spectrometry (MS) Molecular ion peak at m/z 221 consistent with molecular weight Molecular weight verification
Infrared Spectroscopy (IR) Characteristic N-H stretching, C-F stretching, and thiophene ring vibrations Functional group identification
Elemental Analysis Consistent with C12H12FNS composition Purity and stoichiometry confirmation

Summary Table of Preparation Methods

Preparation Step Reaction Type Key Reagents Conditions Yield Range References
Fluorination of aniline precursor Electrophilic or nucleophilic aromatic substitution Fluorinating agents, halogenated anilines Variable, often mild to moderate heat 50–80%
Reduction of 5-methylthiophene-2-carbaldehyde Reduction NaBH4, MeOH 0°C to RT >90%
Conversion to halide (optional) Halogenation PBr3, SOCl2 Anhydrous, RT 70–90%
Nucleophilic substitution/reductive amination Amination 2-fluoroaniline, base or reducing agent 60–100°C, polar solvents 60–85%

Research Results and Notes

  • The presence of the fluorine atom on the aniline ring enhances the electrophilicity of the aromatic system, facilitating nucleophilic substitution reactions.
  • The thiophene moiety contributes to the compound’s stability and potential biological activity, making the synthetic route valuable for medicinal chemistry applications.
  • Optimization studies show that solvent choice and reaction temperature are critical for maximizing yield and minimizing by-products.
  • Purification techniques such as column chromatography are essential due to the compound’s complexity and the presence of sulfur and fluorine atoms.

Chemical Reactions Analysis

2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline can undergo various chemical reactions, including:

Scientific Research Applications

2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

a) Nitro-Substituted Thiophene Analogs
  • (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline (C12H10N2O3S): Prepared via condensation of 5-nitrothiophene-2-carbaldehyde with 3-methoxyaniline. Melting point: 385–386 K, higher than typical for non-nitro analogs due to increased polarity .
b) Methyl-Substituted Thiophene Analogs
  • (NZ,N'Z)-2,2'-Disulfanediylbis(N-((5-methylthiophen-2-yl)methylene)aniline) (C24H20N2S4):
    • Features a disulfide bridge and dual methylthiophene groups.
    • Higher molecular weight (MW = 464.7 g/mol) and melting point (194°C) compared to the target compound (MW = 221.3 g/mol), attributed to dimerization and sulfur-sulfur interactions .

Heterocycle Replacement: Thiophene vs. Furan

  • 4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline (C12H12FNO): Replaces thiophene with a furan ring, reducing sulfur’s electron-donating effects. SMILES: CC1=CC=C(O1)CNC2=CC=C(C=C2)F; the oxygen atom in furan decreases aromatic stability compared to thiophene, impacting oxidation resistance .

Fluorine Positional Isomerism

  • 2-Fluoro-N-(2-nitrophenyl)aniline (C12H9FN2O2):
    • Fluorine at the 2-position of the aniline ring and a nitro group at the 2-position of the adjacent phenyl.
    • Exhibits a lower melting point (79–80°C) than the target compound, likely due to reduced symmetry and weaker intermolecular forces .
  • 5-Fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline (C14H13F2N): Dual fluorine atoms enhance lipophilicity (logP ~2.8 estimated) compared to the mono-fluorinated target compound .

Trifluoromethyl and Methoxy Derivatives

  • 2-Fluoro-N-(1,1,1-trifluoropropan-2-ylidene)aniline (C9H6F4N):
    • Incorporates a trifluoromethyl group, significantly increasing electron-withdrawing effects.
    • NMR data (δH = 7.21–7.07 ppm for aromatic protons) shows deshielding compared to the target compound due to fluorine’s inductive effects .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
2-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline C12H12FNS 221.3 Not reported Thiophene-methyl, 2-fluoroaniline
(Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline C12H10N2O3S 274.3 112–114 (decomposes) Nitro group, Schiff base
4-Fluoro-N-[(5-methylfuran-2-yl)methyl]aniline C12H12FNO 205.2 Not reported Furan replacement, 4-fluoroaniline
2-Fluoro-N-(2-nitrophenyl)aniline C12H9FN2O2 232.2 79–80 Ortho-nitro, low symmetry

Biological Activity

2-Fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, synthesis, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound has the molecular formula C12H12FNSC_{12}H_{12}FNS and features a fluorine atom attached to an aniline derivative, which is further substituted with a 5-methylthiophen-2-yl group. This combination of functional groups is believed to enhance its biological activity compared to similar compounds.

Property Details
Molecular FormulaC12H12FNSC_{12}H_{12}FNS
Molecular Weight221.29 g/mol
Structural FeaturesContains a fluorine substituent and a thiophene ring

Anticancer Properties

Preliminary studies have indicated that 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline may exhibit anticancer properties . Research suggests that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into this compound's interaction with cancer cell lines are ongoing, focusing on its efficacy against specific types of cancer.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects . It is hypothesized that the fluorine atom enhances the compound's ability to interact with biological targets such as cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Inhibiting COX activity can lead to reduced inflammation and pain relief, making it a candidate for developing new anti-inflammatory drugs.

The mechanism of action for 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline involves binding to specific enzymes and proteins within biological systems. The presence of the thiophene ring may facilitate interactions with various molecular targets, enhancing its pharmacological effects. Research indicates that it may inhibit the activity of enzymes involved in inflammatory processes, thereby contributing to its therapeutic potential.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of 2-fluoro-N-[(5-methylthiophen-2-yl)methyl]aniline on several cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, suggesting potential as a lead compound for cancer therapy.
  • Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.
  • Enzyme Interaction Studies : Investigations into the compound's interaction with COX enzymes revealed that it could effectively inhibit their activity, further corroborating its anti-inflammatory properties.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and anti-inflammatory effects.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles to evaluate its suitability for therapeutic use.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to optimize biological activity and reduce potential side effects.

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